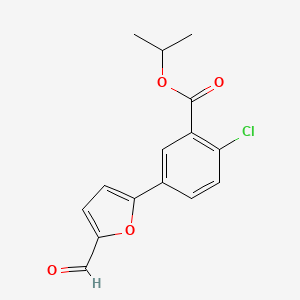
isopropyl 2-chloro-5-(5-formyl-2-furyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-chloro-5-(5-formyl-2-furyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ICFB and is synthesized using a specific method. The purpose of
Mechanism of Action
The mechanism of action of ICFB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various physiological processes. ICFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
ICFB has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant activities. In vitro studies have shown that ICFB inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. Additionally, ICFB has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
ICFB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous systems. Additionally, ICFB has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Future Directions
There are several future directions for research on ICFB. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an antitumor and anti-inflammatory agent. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to understand the mechanism of action of ICFB and its potential toxicity and side effects.
Synthesis Methods
ICFB is synthesized using a method that involves the reaction of 2-chloro-5-(5-formyl-2-furyl)benzoic acid with isopropyl alcohol in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
ICFB has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ICFB has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. In materials science, ICFB has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, ICFB has been used as a key intermediate for the synthesis of other compounds.
properties
IUPAC Name |
propan-2-yl 2-chloro-5-(5-formylfuran-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-9(2)19-15(18)12-7-10(3-5-13(12)16)14-6-4-11(8-17)20-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDVJNJPAAOTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)
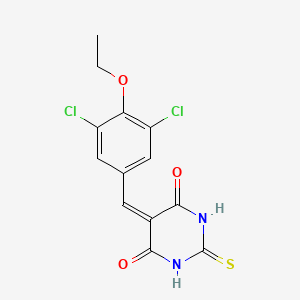
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)
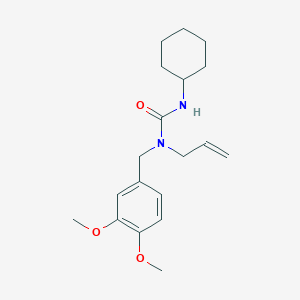
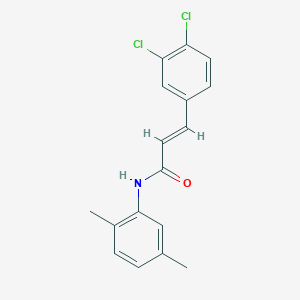
![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)
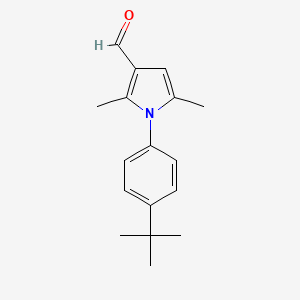
![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)